N-[4-(DIPROPYLSULFAMOYL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
Overview
Description
N-[4-(DIPROPYLSULFAMOYL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a synthetic organic compound known for its potential applications in medicinal chemistry. It is characterized by the presence of a dipropylsulfamoyl group attached to a phenyl ring, which is further connected to a benzodioxole carboxamide structure. This compound has been studied for its inhibitory effects on certain enzymes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(DIPROPYLSULFAMOYL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodioxole Core: The benzodioxole core can be synthesized through a cyclization reaction involving catechol and a suitable dihalide.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction using a carboxylic acid derivative and an amine.
Attachment of the Dipropylsulfamoyl Group: The dipropylsulfamoyl group is attached to the phenyl ring through a sulfonamide formation reaction, typically using a sulfonyl chloride and a dipropylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(DIPROPYLSULFAMOYL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a corresponding amine.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its inhibitory effects on enzymes such as cytosolic phospholipase A2α.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(DIPROPYLSULFAMOYL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to inhibit cytosolic phospholipase A2α by binding to its active site, thereby preventing the release of arachidonic acid and subsequent production of inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(DIPROPYLSULFAMOYL)PHENYL]-2-(4-METHYLPHENOXY)BUTANAMIDE
- N-[4-(DIPROPYLSULFAMOYL)PHENYL]-1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE
Uniqueness
N-[4-(DIPROPYLSULFAMOYL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its specific structural features, such as the benzodioxole core and the dipropylsulfamoyl group, which contribute to its distinct biological activity and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-(dipropylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-3-11-22(12-4-2)28(24,25)17-8-6-16(7-9-17)21-20(23)15-5-10-18-19(13-15)27-14-26-18/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHCVNAATIKQGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.